(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
The compound (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a thienoquinoline core and a trimethoxyphenyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]quinoline core, which can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a quinoline derivative. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures.
Next, the trimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of the thienoquinoline intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trimethoxyphenyl group can enhance its binding affinity and specificity, while the thienoquinoline core can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone: can be compared with other similar compounds such as:
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone: Lacks the trimethoxy groups, which may result in different binding properties and biological activities.
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone: Contains only one methoxy group, potentially altering its chemical reactivity and interaction with biological targets.
(3-Amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methoxyphenyl)methanone: Incorporates a furan ring, which can significantly change its electronic properties and reactivity.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22N2O4S/c1-25-15-9-12(10-16(26-2)19(15)27-3)18(24)20-17(22)13-8-11-6-4-5-7-14(11)23-21(13)28-20/h8-10H,4-7,22H2,1-3H3 |
InChI Key |
JBTUVFOCXSPZJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N |
Origin of Product |
United States |
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